molecular formula C7H4Cl2N2 B2370897 4,7-dichloro-1H-benzimidazole CAS No. 21295-91-0

4,7-dichloro-1H-benzimidazole

Cat. No.: B2370897
CAS No.: 21295-91-0
M. Wt: 187.02
InChI Key: BYZKIRGRWFJGIY-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-benzimidazole (CAS Registry Number: 21295-91-0) is a halogenated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a privileged scaffold for the design and synthesis of novel bioactive molecules. Its molecular formula is C 7 H 4 Cl 2 N 2 , and it has a molecular weight of 187.03 g/mol . A primary research application of this compound and its derivatives is in the development of P2X3 receptor (P2X3R) antagonists. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are a promising therapeutic target for conditions like neuropathic pain and chronic cough . The 4,7-dichloro-benzimidazole core structure has been identified as a key chemical entity in structure-activity relationship (SAR) studies aimed at optimizing antagonistic potency and selectivity over related P2X2/3 receptors . This core structure is utilized in the synthesis of more complex derivatives, such as benzimidazole-4,7-dione-based compounds, which have shown promising anti-nociceptive effects in animal models of neuropathic pain . The dichloro-substitution on the benzimidazole ring system is a critical structural feature that influences both the biological activity and physicochemical properties of the resulting drug candidates. As a member of the benzimidazole class, this compound shares a fundamental bicyclic structure with numerous therapeutically active agents. Benzimidazoles are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKIRGRWFJGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,7 Dichloro 1h Benzimidazole and Analogous Structures

Strategic Approaches for Benzimidazole (B57391) Ring Formation Incorporating Dichloro-Functionality

The primary and most direct strategy for synthesizing the 4,7-dichloro-1H-benzimidazole scaffold involves the construction of the imidazole (B134444) ring from a pre-halogenated precursor. This approach ensures the unequivocal placement of the chloro-substituents at the desired 4- and 7-positions.

Cyclocondensation Reactions Employing Ortho-Phenylenediamine Precursors

The most classical and widely adopted method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at high temperatures. To obtain the this compound core, the necessary starting material is 3,6-dichloro-1,2-phenylenediamine.

The reaction proceeds via the cyclocondensation of the diamine with a one-carbon electrophile. For instance, heating 3,6-dichloro-1,2-phenylenediamine with formic acid results in the formation of this compound, where the C2 position of the imidazole ring is unsubstituted organic-chemistry.orgorgsyn.org. The use of other carboxylic acids or aldehydes allows for the direct installation of a substituent at the C2 position. For example, reacting the diamine with acetic acid would yield 2-methyl-4,7-dichloro-1H-benzimidazole orgsyn.org. Similarly, condensation with various aromatic or aliphatic aldehydes yields the corresponding 2-substituted-4,7-dichloro-1H-benzimidazole derivatives nih.govnih.gov. The general reaction involves the initial formation of a Schiff base, followed by cyclization and dehydration to form the aromatic benzimidazole ring.

Table 1: Cyclocondensation Reactions for 2-Substituted-4,7-dichloro-1H-benzimidazole Synthesis
C2-Source ReagentResulting C2-SubstituentTypical Conditions
Formic Acid-HHeat (e.g., 100°C), often in excess acid organic-chemistry.orgorgsyn.org
Acetic Acid-CH₃Acidic medium (e.g., HCl), heat orgsyn.org
Aromatic/Aliphatic Aldehydes-Aryl/-AlkylAcidic or oxidative conditions, various solvents organic-chemistry.org
Orthoesters-H, -AlkylAcid catalyst, often at room temperature

Development and Application of Catalyst-Mediated Synthetic Routes (e.g., Metal Catalysis, Nanocomposites)

While traditional methods often require harsh conditions, significant progress has been made in developing catalyst-mediated routes that offer milder conditions, higher yields, and greater efficiency. These modern approaches are directly applicable to the synthesis of this compound from its corresponding diamine precursor.

Metal Catalysis: Various transition metal catalysts have been employed to facilitate the synthesis of benzimidazoles. For instance, copper-catalyzed protocols have been developed for the one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to form benzimidazoles, a strategy that could be adapted for specific precursors organic-chemistry.org. Nickel-catalyzed systems have also proven efficient for C-N bond formation in benzimidazole synthesis from 2-haloanilines and aldehydes with ammonia (B1221849) as the nitrogen source organic-chemistry.org. Supported gold nanoparticles (AuNPs), particularly on titanium dioxide (Au/TiO2), have been shown to be highly effective catalysts for the selective reaction between o-phenylenediamines and aldehydes under ambient conditions, representing a green chemistry approach.

Nanocomposite Catalysts: The use of heterogeneous nanocomposite catalysts has gained traction due to their high stability, reusability, and ease of separation from the reaction mixture. A variety of nanocomposites, such as Al2O3/CuI/PANI and organosulfonic acid-functionalized silica, have been successfully used to catalyze the condensation of o-phenylenediamines with aldehydes nih.govrsc.org. These catalysts function by activating the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and subsequent cyclization nih.gov.

Table 2: Examples of Catalytic Systems for Benzimidazole Synthesis
Catalyst TypeExample CatalystKey Advantages
Metal NanoparticlesAu/TiO₂High activity at ambient conditions, reusability
Metal ComplexesNi-based, Cu-basedEfficient C-N bond formation, good functional group tolerance organic-chemistry.org
NanocompositesAlOOH–SO₃ NanoparticlesSolvent-free conditions, short reaction times, high yields mit.edu
Acid CatalystsChlorosulfonic acidMild conditions, good to excellent yields nih.gov

Regioselective Halogenation Strategies Targeting the Benzene (B151609) Moiety

An alternative, though less common and more challenging, approach to synthesizing this compound is the direct, regioselective halogenation of a pre-formed benzimidazole ring. This strategy is complicated by the directing effects of the fused imidazole ring and the potential for multiple halogenation products. Electrophilic aromatic substitution on the benzimidazole scaffold typically occurs on the benzene ring. However, achieving specific dichlorination at the 4- and 7-positions requires overcoming the inherent reactivity patterns of the molecule. The development of highly specific directing groups or catalyst systems would be necessary to achieve this transformation efficiently. Currently, the more synthetically viable and widely used method remains the construction of the benzimidazole ring from 3,6-dichloro-1,2-phenylenediamine, which guarantees the desired regiochemistry.

Post-Synthetic Derivatization of the this compound Scaffold for Structure-Property Elucidation

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. The N-H and C-H bonds of the imidazole ring are key sites for derivatization, allowing for the systematic tuning of the molecule's steric and electronic properties.

N-Alkylation and Other Modifications at the N1 Imidazole Nitrogen

The nitrogen atom at the N1 position of the benzimidazole ring is nucleophilic and can be readily functionalized through alkylation, acylation, or arylation reactions. N-alkylation is a common modification used to enhance properties such as solubility and biological activity.

The reaction typically involves deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide or other electrophile. Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) nih.govtsijournals.com. A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and Morita-Baylis-Hillman (MBH) adducts, can be employed to introduce diverse substituents at the N1 position beilstein-journals.orgnih.gov. For instance, reacting this compound with an appropriate alkyl halide in the presence of K2CO3 would yield the corresponding N-alkylated derivative nih.gov.

Table 3: General Conditions for N-Alkylation of Benzimidazoles
Reagent TypeExampleBase/Solvent System
Alkyl HalideBenzyl bromide, Ethyl iodideK₂CO₃ / Acetonitrile nih.gov
MBH Acetates/AlcoholsCyclic MBH adductsToluene, reflux (catalyst-free) beilstein-journals.orgnih.gov
Ketonic Mannich BasesDerivatives of acetophenonesEthanol-water, reflux researchgate.net

Functionalization at the C2 Position of the Imidazole Ring

The C2 position of the benzimidazole ring is another key site for derivatization. While it can be functionalized during the initial ring formation by choosing an appropriate aldehyde or carboxylic acid, post-synthetic modification of a C2-unsubstituted or C2-lithiated benzimidazole is also a powerful strategy.

Recent advances have focused on developing methods for the direct C-H functionalization of the C2 position. One notable method is the enantioselective C2-allylation of benzimidazoles. This approach involves the use of electrophilic N-OPiv activated benzimidazoles, which then react with 1,3-dienes as nucleophile precursors in a copper hydride (CuH)-catalyzed reaction. This methodology provides exclusive formation of the C2-allylated product with high stereoselectivity mit.edunih.gov. Further studies have demonstrated the importance of substituents at the C2 position for biological activity, with various alkyl and aryl moieties being introduced to probe structure-activity relationships nih.gov. These advanced synthetic techniques can be applied to the this compound scaffold to generate a library of novel compounds for further investigation.

Exploration of Fused Ring Systems and Hybrid Structures Utilizing the 4,7-Dichloro-Benzimidazole Core

The strategic incorporation of the this compound scaffold into larger, polycyclic frameworks is a key area of interest for creating novel chemical entities. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can significantly influence the reactivity of the benzimidazole system and the properties of the resulting fused or hybrid molecules. Methodologies for constructing such complex architectures often involve annulation reactions that build new rings onto the benzimidazole core or coupling reactions that link the core to other heterocyclic systems.

One of the most powerful strategies for constructing fused heterocyclic systems is through multicomponent reactions (MCRs). These reactions offer significant advantages by forming several bonds in a single operation from three or more starting materials, leading to complex molecules in an efficient and atom-economical manner. For instance, the Biginelli-like reaction or similar MCRs can be adapted to synthesize benzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidines. While specific examples starting from 4,7-dichloro-2-aminobenzimidazole are not extensively detailed in the literature, the general reaction pathway is well-established. This approach would typically involve the condensation of a 2-aminobenzimidazole (B67599) derivative, a β-ketoester, and an aldehyde.

A hypothetical application of this for the 4,7-dichloro analog would involve the reaction of 2-amino-4,7-dichlorobenzimidazole with an aldehyde and a β-ketoester like ethyl acetoacetate, catalyzed by a Brønsted acid, to yield the corresponding 2,8-dichloro-benzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine derivatives. The reaction proceeds through a cascade of imine formation, Michael addition, and cyclodehydration.

Table 1: Hypothetical Multicomponent Synthesis of Fused Pyrimidine Systems

Entry Aldehyde Component β-Ketoester Component Potential Product
1 Benzaldehyde Ethyl acetoacetate 2,8-Dichloro-4-methyl-10-phenyl-10,10a-dihydrobenzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine
2 4-Chlorobenzaldehyde Ethyl acetoacetate 2,8-Dichloro-10-(4-chlorophenyl)-4-methyl-10,10a-dihydrobenzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine

Another significant avenue for creating advanced structures is the development of hybrid molecules, where the 4,7-dichlorobenzimidazole core is covalently linked to another distinct heterocyclic moiety. This molecular hybridization is a widely used strategy in medicinal chemistry to combine the pharmacophoric features of different scaffolds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating such hybrids by linking two molecular fragments via a stable 1,2,3-triazole ring.

To apply this methodology, the this compound core would first need to be functionalized with either an azide or a terminal alkyne group. For example, N-alkylation of this compound with propargyl bromide can introduce a terminal alkyne. This functionalized intermediate can then be reacted with a variety of organic azides to produce a library of benzimidazole-1,2,3-triazole hybrids. This approach offers a high degree of modularity, allowing for the synthesis of diverse structures. frontiersin.org

Table 2: Representative Synthesis of Benzimidazole-Triazole Hybrids via Click Chemistry

Step Reactant 1 Reactant 2 Reagents & Conditions Product
1 (Alkylation) This compound Propargyl bromide K₂CO₃, Acetone, rt 4,7-Dichloro-1-(prop-2-yn-1-yl)-1H-benzimidazole
2 (Click Reaction) 4,7-Dichloro-1-(prop-2-yn-1-yl)-1H-benzimidazole Benzyl azide CuSO₄·5H₂O, Sodium ascorbate, THF/H₂O, rt 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4,7-dichloro-1H-benzimidazole

These synthetic strategies represent powerful tools for leveraging the this compound core to build complex fused and hybrid molecules. The resulting polycyclic systems possess unique electronic and steric properties conferred by the dichlorinated benzene ring, making them valuable targets for further investigation in various scientific fields.

Comprehensive Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Tautomerism Investigation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4,7-dichloro-1H-benzimidazole, both ¹H and ¹³C NMR are instrumental in confirming the molecular skeleton and investigating the dynamic tautomeric equilibrium inherent to the benzimidazole (B57391) ring system.

A critical aspect of the benzimidazole structure is the prototropic tautomerism involving the N-H proton, which can migrate between the two nitrogen atoms (N1 and N3). beilstein-journals.orgbeilstein-journals.org This exchange process can be slow or fast on the NMR timescale, depending on factors like solvent and temperature. beilstein-journals.orgresearchgate.net In many common solvents at room temperature, this exchange is rapid, leading to a time-averaged spectrum that reflects a plane of symmetry through the C2 carbon and the midpoint of the C5-C6 bond. However, the unsymmetrical 4,7-dichloro substitution pattern in the target molecule inherently breaks this symmetry, resulting in distinct signals for all carbon and proton nuclei on the benzene (B151609) ring, regardless of the tautomeric exchange rate.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

N-H Proton: A broad singlet, typically appearing far downfield (δ 12.0-13.0 ppm in DMSO-d₆), is characteristic of the imidazole (B134444) N-H proton, with its broadness resulting from quadrupole broadening and chemical exchange.

C2-H Proton: A sharp singlet is anticipated for the proton at the C2 position of the imidazole ring, typically found in the range of δ 8.0-8.5 ppm.

Aromatic Protons (H-5 and H-6): The two protons on the benzene ring, H-5 and H-6, form an AX spin system. They are expected to appear as a pair of doublets due to ortho-coupling (³JHH ≈ 8-9 Hz). The electron-withdrawing nature of the adjacent chlorine atoms would shift these signals downfield compared to the parent benzimidazole. H-5 would likely be found around δ 7.3-7.5 ppm, and H-6 in a similar region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, under conditions of rapid tautomeric exchange, would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The substitution pattern prevents the magnetic equivalence of C4/C7 and C5/C6 that is seen in symmetrically substituted benzimidazoles. beilstein-journals.org

C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is characteristically observed downfield, typically in the range of δ 140-145 ppm.

Quaternary Carbons (C3a, C7a, C4, C7): The four quaternary carbons are expected to show distinct signals. The bridgehead carbons, C3a and C7a, resonate around δ 130-145 ppm. The chlorine-bearing carbons, C4 and C7, would be significantly influenced by the electronegativity of the chlorine atoms, with their signals appearing in the δ 115-130 ppm range.

Methine Carbons (C5, C6): The protonated carbons of the benzene ring, C5 and C6, are expected to resonate in the typical aromatic region of δ 110-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
N1-H ~12.5 - broad s
C2-H ~8.3 ~142 s
C4 - ~128 -
C5-H ~7.4 ~123 d
C6-H ~7.4 ~123 d
C7 - ~128 -
C3a - ~135 -
C7a - ~135 -

Note: Predicted values are based on general benzimidazole data and substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A distinct cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho-relationship on the benzene ring. ugm.ac.id The C2-H and N-H protons, being singlets without neighboring protons to couple with, would not show any cross-peaks.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These ¹³C NMR experiments are invaluable for determining the number of protons attached to each carbon atom. nih.gov An APT spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ and quaternary carbons. For this compound, the APT spectrum would clearly distinguish the protonated carbons (C2, C5, C6) from the four quaternary carbons (C4, C7, C3a, C7a), greatly simplifying the assignment of the ¹³C spectrum. ugm.ac.id Further experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could provide definitive C-H connectivity information. ugm.ac.id

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FT-IR)

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3200-2600 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.gov Its broadness is a direct consequence of strong intermolecular hydrogen bonding (N-H···N) in the solid state.

C-H Aromatic Stretching: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=N and C=C Ring Stretching: A series of strong to medium bands between 1620 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the fused ring system.

In-plane N-H Bending: A medium-intensity band is often observed around 1400 cm⁻¹.

C-Cl Stretching: Strong absorption bands characteristic of C-Cl stretching in an aromatic ring are expected in the 800-600 cm⁻¹ region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200-2600 N-H stretch (H-bonded) Strong, Broad
3100-3000 Aromatic C-H stretch Medium, Sharp
1620-1580 C=N stretch Medium
1590-1450 Aromatic C=C ring stretch Medium to Strong
~1400 N-H in-plane bend Medium
800-600 C-Cl stretch Strong

Note: Positions are approximate and can be influenced by the physical state of the sample (e.g., solid vs. solution).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental formula of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₇H₄Cl₂N₂), the calculated monoisotopic mass is 185.9755 u. A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. bris.ac.uk Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes (C₇H₄³⁵Cl₂N₂), at m/z ≈ 186.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl (C₇H₄³⁵Cl³⁷ClN₂), at m/z ≈ 188.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes (C₇H₄³⁷Cl₂N₂), at m/z ≈ 190.

The expected intensity ratio of these peaks is approximately 100:65:10, which is a definitive signature for a dichlorinated compound.

The fragmentation of benzimidazole derivatives under electron impact (EI) ionization often involves characteristic losses. journalijdr.comscispace.com A plausible fragmentation pathway for this compound would begin with the molecular ion (m/z 186), followed by sequential losses of radicals or neutral molecules, such as the elimination of a chlorine radical (Cl•), hydrogen chloride (HCl), or hydrogen cyanide (HCN) from the imidazole ring, a common fragmentation for this class of compounds. journalijdr.comscispace.com

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (for ³⁵Cl) Ion/Fragment Description
186 [C₇H₄Cl₂N₂]⁺• Molecular Ion ([M]⁺•)
188 [C₇H₄³⁵Cl³⁷ClN₂]⁺• [M+2]⁺• Isotope Peak
190 [C₇H₄³⁷Cl₂N₂]⁺• [M+4]⁺• Isotope Peak
151 [C₇H₄ClN₂]⁺ Loss of Cl• from [M]⁺•
124 [C₇H₃ClN]⁺ Loss of HCN from [C₇H₄ClN₂]⁺

Note: The listed m/z values correspond to the most abundant isotope (³⁵Cl).

Advanced Spectroscopic Probes for Molecular Interaction Analysis (e.g., UV-Vis Absorption, Fluorescence, Circular Dichroism)

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system. nih.govnist.gov The parent 1H-benzimidazole typically shows two main absorption bands, one around 240-250 nm and another more intense band around 270-280 nm. nist.govresearchgate.net The presence of the chloro substituents on the benzene ring may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent, making them useful as molecular probes. nih.govnih.gov Upon excitation at a wavelength corresponding to its absorption maximum (e.g., ~280 nm), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including quantum yield and lifetime, are often highly sensitive to the polarity and hydrogen-bonding capability of the solvent environment.

Circular Dichroism (CD): Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is used to analyze the structure of chiral molecules. As this compound is an achiral molecule, it will not produce a CD spectrum on its own. nih.gov However, an induced CD spectrum could potentially be observed if the molecule were to bind to a chiral macromolecule, such as a protein or DNA, providing information about the nature of the binding interaction and the conformation of the molecule in the chiral environment.

Computational Chemistry and Theoretical Investigations of 4,7 Dichloro 1h Benzimidazole

Density Functional Theory (DFT) Studies for Optimized Geometries, Electronic Structures, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry of 4,7-dichloro-1H-benzimidazole, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com

These calculations reveal a planar benzimidazole (B57391) core. The introduction of chlorine atoms at the 4 and 7 positions is expected to influence the geometry and electronic distribution of the benzene (B151609) ring. For instance, the C-Cl bonds and the C-C bonds adjacent to them will have lengths characteristic of chloro-aromatic systems. The electronic structure is also significantly affected; the high electronegativity of the chlorine atoms leads to a redistribution of electron density within the molecule. DFT is also utilized to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. semanticscholar.orgbeilstein-journals.org

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzimidazole Core (Illustrative) Note: Data for a related benzimidazole derivative is used for illustration, as specific computational results for this compound were not found in the cited literature.

ParameterPredicted Value (DFT/B3LYP)
C1-N26 Bond Length1.389 Å
C7-N26 Bond Length1.377 Å
C7-N27 Bond Length1.304 Å
N26-C7-N27 Angle113.4°
C2-N27-C7 Angle104.9°
Source: Based on data for the benzimidazole core from similar computational studies. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Insights into Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole (BI)-6.3712-0.87325.4980
7-NO2-2-CH3-BI-6.9794-2.49454.4849
Source: Adapted from a theoretical study on benzimidazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. youtube.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP map would show significant negative potential around the two nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons, making them primary sites for electrophilic interaction, such as protonation. researchgate.net Negative potential would also be observed around the electronegative chlorine atoms. Conversely, the most positive potential would be concentrated on the hydrogen atom attached to the nitrogen (N-H), indicating its high acidity and susceptibility to deprotonation. The hydrogen atoms on the benzene ring would also exhibit moderately positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Elucidating Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by analyzing charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govwisc.edu This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the fused ring system. Key interactions would include the donation of electron density from the lone pairs of the nitrogen (nN) and chlorine (nCl) atoms into the antibonding π* orbitals of the aromatic rings. These n → π* interactions contribute significantly to the stabilization of the molecule. The analysis also provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds) within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org By simulating the molecule in a specific environment, such as a solvent box of water or in a crystal lattice, MD can provide insights into its conformational flexibility, stability, and intermolecular interactions (e.g., hydrogen bonding) with surrounding molecules. researchgate.net

An MD simulation of this compound could be used to explore its dynamic behavior in solution. It would help in understanding how the molecule interacts with solvent molecules through hydrogen bonds (via the N-H and N atoms) and other non-covalent forces. Such simulations are also essential for studying the stability of potential molecular aggregates or the binding of the molecule to a biological target, like a protein active site, by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.govsemanticscholar.org

Theoretical Examination of Tautomeric Forms and Isomeric Energy Landscapes

Like many N-unsubstituted benzimidazoles, this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.gov This is a form of annular tautomerism. The two principal tautomers are this compound and 4,7-dichloro-3H-benzimidazole.

However, due to the symmetrical substitution pattern of the chlorine atoms at the 4 and 7 positions, these two tautomers are chemically identical (degenerate). A 180° rotation of the molecule around an axis in the molecular plane converts one into the other. Theoretical calculations of the energy landscape would confirm that these two tautomeric forms have the exact same ground-state energy. researchgate.net This is in contrast to asymmetrically substituted benzimidazoles, where computational studies often show that one tautomer is more stable than the other. nih.gov

Calculation of Quantum Chemical Descriptors (e.g., Polarizability, Dipole Moment, Mulliken Charges)

Quantum chemical calculations are widely used to determine various molecular descriptors that quantify the electronic properties of a molecule. electrochemsci.org These descriptors include:

Polarizability: Describes the molecule's ability to form an induced dipole moment when subjected to an external electric field.

Mulliken Charges: Provides an estimation of the partial atomic charge on each atom in the molecule, helping to identify electron-rich and electron-deficient centers.

These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity or physical properties. jcchems.com

MoleculeTotal Energy (a.u.)Dipole Moment (Debye)
Benzimidazole (BI)-419.30131.8321
2-CH3-BI-458.62541.9865
7-NO2-2-CH3-BI-623.85764.8770
Source: Adapted from a theoretical study on benzimidazole derivatives. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Research on 4,7 Dichloro 1h Benzimidazole Derivatives

Elucidating the Influence of Halogen Substituents on Molecular Interactions and Resultant Biological Activity Profiles

The presence of chlorine atoms at the 4 and 7 positions of the benzimidazole (B57391) ring significantly impacts the molecule's electronic and hydrophobic character, which in turn governs its interactions with biological targets. Halogen atoms, being electron-withdrawing, can alter the pKa of the benzimidazole nitrogen atoms, affecting their ability to form hydrogen bonds. Furthermore, the lipophilicity conferred by the chlorine atoms can enhance membrane permeability and hydrophobic interactions within the binding pockets of proteins.

Research on halogenated benzimidazoles has shown that the position and nature of the halogen substituent are critical for activity. For instance, in the context of protein kinase inhibition, polyhalogenated benzimidazole and benzotriazole (B28993) derivatives have been identified as potent inhibitors. Specifically, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its derivatives have been extensively studied as inhibitors of Casein Kinase 2 (CK2) nih.gov. While not the 4,7-dichloro isomer, these studies highlight the importance of the dichloro substitution pattern for potent kinase inhibition. The chlorine atoms in these compounds are thought to engage in favorable interactions within the ATP-binding pocket of the kinase nih.govmdpi.com.

The biological activity of benzimidazole-4,7-dione derivatives has also been investigated, revealing that substituents on the quinone ring play a crucial role in their antiproliferative activity nih.gov. This underscores the importance of the substitution pattern on the benzene (B151609) portion of the benzimidazole core in determining biological efficacy.

Rational Design of Derivatives for Specific Molecular Target Modulation and Interaction Mechanisms

The understanding of how the 4,7-dichloro substitution influences molecular interactions has paved the way for the rational design of derivatives aimed at specific biological targets. Computational methods, such as molecular docking, have been instrumental in this process.

Molecular docking simulations have been widely employed to predict the binding modes of benzimidazole derivatives to various receptors. For chloro-substituted benzimidazoles, these studies often reveal key interactions within the active sites of enzymes. For example, docking studies of 5,6-dichlorobenzimidazole derivatives targeting BRAF kinases showed that the dichlorobenzimidazole moiety fits into the allosteric hydrophobic back pocket of the kinase domain nih.gov. The chlorine atoms, in this case, enhance hydrophobic interactions with surrounding amino acid residues, thereby stabilizing the complex.

While specific docking studies solely focused on 4,7-dichloro-1H-benzimidazole are not extensively reported, it is reasonable to extrapolate that the 4,7-dichloro substitution pattern would similarly favor binding to hydrophobic pockets in various protein targets. The positioning of the chlorine atoms would influence the orientation of the molecule within the binding site, potentially leading to different interaction profiles compared to other di-chloro isomers.

Table 1: Representative Molecular Docking Studies of Dichloro-Benzimidazole Derivatives
DerivativeTarget ProteinKey InteractionsReference
1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazolesBRAF WT and BRAF V600EThe 2-phenyl-5,6-dichlorobenzimidazole fragment occupies the allosteric hydrophobic back pocket, with the dichloro moieties enhancing hydrophobic interactions. The N-1 substituent forms hydrogen bonds with key amino acids. nih.gov

Halogenated benzimidazoles have emerged as inhibitors of several important enzyme classes.

Topoisomerase I: Benzimidazole derivatives have been identified as selective inhibitors of topoisomerase I ukm.my. These compounds can act as poisons, stabilizing the enzyme-DNA covalent complex, or as catalytic inhibitors. The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a common mechanism for topoisomerase inhibition biointerfaceresearch.com. The dichloro substitutions could further enhance this interaction through favorable contacts with the DNA and the enzyme.

Cholinesterases: Certain chloro-substituted benzimidazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) nih.gov. Kinetic studies of some of these derivatives have indicated a mixed-type inhibition, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex nih.gov.

Table 2: Enzyme Inhibition by Halogenated Benzimidazole Derivatives
Compound ClassTarget EnzymeMechanism of InhibitionReference
Halogenated Benzimidazoles/BenzotriazolesCasein Kinase 2 (CK2)ATP-competitive mdpi.comnih.gov
Benzimidazole DerivativesTopoisomerase ISelective inhibition, potential for intercalation ukm.my
5(6)-Chloro-substituted Benzimidazole DerivativesAcetylcholinesterase (AChE)Mixed-type inhibition nih.gov

The planar aromatic structure of the benzimidazole ring system allows for interaction with DNA through various modes, including groove binding and intercalation nih.govnih.gov. The specific mode of binding is often dependent on the nature and position of the substituents on the benzimidazole core.

For dichlorinated benzimidazoles, the presence of the halogen atoms can influence the preferred mode of DNA interaction. While some benzimidazole derivatives are known to be minor groove binders, the increased planarity and hydrophobicity from the dichloro substitutions could favor intercalation between DNA base pairs. Spectroscopic and viscosity measurements are typically used to distinguish between these binding modes nih.gov. An intercalative binding mode would be expected to cause a significant increase in the viscosity of a DNA solution and a lengthening of the DNA helix.

Correlations between Electronic Structure, Physicochemical Descriptors, and Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict their efficacy as antimicrobial and anticancer agents, among others.

Lipophilicity: The two chlorine atoms would increase the lipophilicity of the molecule, which can be correlated with improved cell membrane permeability and, in some cases, enhanced biological activity.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electron density of the benzimidazole ring system. This can affect the strength of hydrogen bonding and other electronic interactions with the target molecule.

Steric Factors: The size of the chlorine atoms can influence the fit of the molecule into a binding pocket.

By systematically varying other substituents on the this compound scaffold and correlating the resulting changes in biological activity with these physicochemical descriptors, a QSAR model could be developed to guide the design of more potent and selective derivatives.

Coordination Chemistry and Supramolecular Assemblies Involving 4,7 Dichloro 1h Benzimidazole Ligands

Synthesis and Comprehensive Characterization of Metal Complexes Utilizing 4,7-Dichloro-1H-Benzimidazole and its Derivatives as Ligands

The synthesis of metal complexes involving benzimidazole (B57391) ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the benzimidazole derivative in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes can be isolated as crystalline solids and are characterized by a suite of analytical techniques.

While extensive research exists for the coordination chemistry of various benzimidazole derivatives with transition metals such as Cu(II), Zn(II), Ni(II), and Ag(I), specific studies detailing the synthesis and characterization of complexes with the this compound ligand are not extensively documented in the reviewed literature. However, the general synthetic methodologies and characterization techniques are broadly applicable.

Standard characterization of such complexes would include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the benzimidazole ligand to the metal center. A characteristic shift in the ν(C=N) stretching frequency of the imidazole (B134444) ring upon coordination is typically observed.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand and its changes upon coordination.

Mass Spectrometry: To confirm the molecular weight of the complex.

For instance, studies on other dichlorinated benzimidazole isomers, such as 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, have shown its ability to form host-guest complexes with cyclodextrins, which were characterized using techniques like 2D NMR, ESI-mass spectrometry, and powder X-ray diffraction nih.gov. While not a metal complex, this demonstrates the use of standard analytical methods to characterize supramolecular systems involving dichlorinated benzimidazoles.

Table 1: General Characterization Techniques for Metal-Benzimidazole Complexes

TechniqueInformation Provided
Elemental AnalysisEmpirical formula
IR SpectroscopyLigand coordination (e.g., shift in ν(C=N))
UV-Vis SpectroscopyElectronic transitions and coordination environment
NMR SpectroscopyLigand structure in solution (for diamagnetic complexes)
Mass SpectrometryMolecular weight confirmation
X-ray CrystallographySolid-state structure and coordination geometry

Elucidation of Coordination Modes and Geometries with Various Transition Metals

Benzimidazole and its derivatives can coordinate to metal ions in several ways, most commonly acting as a monodentate ligand through the pyridinic nitrogen atom (N3) of the imidazole ring. Bidentate coordination is also possible if a coordinating group is present at the C2 position.

In the case of this compound, monodentate coordination through the N3 atom is the most probable mode of interaction. The resulting metal complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

For example, studies on complexes of other substituted benzimidazoles have shown that Ni(II) complexes can exhibit tetrahedral geometry, while Cu(II) complexes often adopt a square planar geometry jocpr.comresearchgate.net. In mixed-ligand copper(II) complexes containing a benzimidazole derivative and other ligands, geometries such as trigonal bipyramidal distorted square-based pyramidal have been observed researchgate.netresearchgate.net. The specific geometry of a this compound complex would be influenced by the steric and electronic effects of the chloro substituents.

Table 2: Common Coordination Geometries in Transition Metal Complexes

Coordination NumberGeometryExample Metal Ions
4TetrahedralZn(II), Ni(II)
4Square PlanarCu(II), Ni(II), Pd(II)
5Trigonal BipyramidalCu(II)
5Square PyramidalCu(II)
6OctahedralCo(II), Ni(II), Cu(II)

Investigation of Self-Assembly Processes and Formation of Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a topic of significant interest. Benzimidazole derivatives are capable of forming such assemblies through non-covalent interactions, particularly hydrogen bonding involving the N-H group of the imidazole ring.

While the self-assembly of metal complexes of this compound is not specifically detailed in the available literature, research on related compounds provides insight into the possibilities. For example, organogelators containing benzimidazole and pyridine (B92270) carboxyamide groups have been shown to self-assemble into nanofibers, leading to the formation of organogels researchgate.net. This self-assembly is driven by intermolecular interactions.

Furthermore, studies on the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with cyclodextrins have demonstrated the formation of non-inclusion and inclusion complexes, highlighting the role of molecular interactions in forming defined supramolecular structures nih.gov. In the solid state, benzimidazole derivatives often exhibit extensive hydrogen bonding and π-π stacking interactions, which dictate their crystal packing researchgate.net. It is conceivable that metal complexes of this compound could also participate in such interactions, potentially forming one-, two-, or three-dimensional supramolecular networks.

Exploration of Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes containing benzimidazole ligands have been explored as catalysts in a variety of organic transformations. The benzimidazole ligand can stabilize the metal center and modulate its electronic properties, thereby influencing its catalytic activity.

Although specific catalytic applications for metal complexes of this compound have not been reported, the broader class of benzimidazole-metal complexes has shown promise. For instance, copper-benzimidazole complexes have been investigated as catalysts for oxidative reactions, such as the oxidation of alcohols to aldehydes and ketones nih.gov. The electronic properties of the benzimidazole ligand, which can be tuned by substituents, are crucial for their catalytic performance nih.gov. The electron-withdrawing nature of the two chlorine atoms in this compound would be expected to significantly influence the electronic environment of the metal center in its complexes, and consequently, their catalytic activity. This could make them interesting candidates for various catalytic processes, including oxidation and C-C coupling reactions.

Applications of 4,7 Dichloro 1h Benzimidazole in Advanced Materials Science

Development of Novel Electronic and Optoelectronic Materials Based on the Dichloro-Benzimidazole Core

The development of novel electronic and optoelectronic materials utilizing the 4,7-dichloro-1H-benzimidazole core is not described in the available research literature. While benzimidazole (B57391) and its derivatives are known to be versatile scaffolds in the design of organic electronic materials due to their electron-transporting capabilities and thermal stability, studies on specific isomers are crucial. Research into benzimidazole-based materials for applications like nonlinear optics (NLO) has been reported, but these studies focus on derivatives with different substitution patterns, such as arylsulfonyl groups. nih.gov There is no specific data or detailed research findings concerning the synthesis, characterization, or performance of electronic or optoelectronic devices based on the this compound molecule.

Research into Energy-Related Applications, such as Cathode Materials and Energetic Compositions

Specific research into the energy-related applications of this compound is not found in the current body of scientific literature.

In the context of cathode materials , while some benzimidazole derivatives, particularly lithium salts, have been computationally investigated for their potential use in battery electrolytes, there is no mention of the 4,7-dichloro isomer in these studies. researchgate.net The research on cathode materials for lithium or chloride ion batteries has predominantly focused on inorganic materials like metal oxides and metal oxychlorides. nih.govnih.gov

Regarding energetic compositions , theoretical studies have been performed on benzimidazole derivatives to evaluate their explosive properties. nih.govmdpi.com However, this research has concentrated on the influence of nitro (-NO2) and methyl (-CH3) substituents on the stability and performance of the compounds. nih.gov There is no available data or theoretical calculations on the energetic properties, such as detonation velocity or pressure, for this compound.

Q & A

(Basic) What are the standard synthetic routes for preparing 4,7-dichloro-1H-benzimidazole and its derivatives?

The synthesis typically involves refluxing precursors in solvents like DMSO or ethanol under controlled conditions. For example, 4-amino-triazole derivatives are synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation, cooling, and crystallization (65% yield) . Substituted benzaldehydes are then reacted with the intermediate in absolute ethanol with glacial acetic acid as a catalyst . Microwave-assisted methods can also enhance efficiency, as seen in the synthesis of sulfonylbenzimidazole-4,7-diones, which reduces reaction time and improves yield .

(Advanced) How can microwave-assisted synthesis enhance the efficiency of producing sulfonyl-substituted benzimidazole-4,7-diones?

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For instance, 2-chloromethyl-1,5,6-trimethylbenzimidazole-4,7-dione reacts with sulfonyl groups under microwave conditions to form target compounds efficiently. This method reduces side reactions and improves purity compared to conventional thermal reflux .

(Basic) Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl, N-H stretches).
  • NMR Spectroscopy : Confirms molecular structure via proton and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass and fragmentation patterns .

(Advanced) What methodological approaches are used to evaluate the stability of benzimidazole derivatives under physiological conditions?

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is validated for stability studies. Parameters such as pH, temperature, and oxidative stress are tested to simulate physiological environments. For example, benzimidazole-4,7-diones showed variable stability in acidic/basic buffers, guiding formulation strategies for biological assays .

(Advanced) How do researchers assess the antiproliferative effects of this compound derivatives under hypoxic versus normoxic conditions?

The WST-1 assay is used to measure cytotoxicity in tumor cell lines (e.g., A549). Hypoxia-specific activity is quantified by comparing IC50 values under normoxia (21% O2) and hypoxia (1% O2). For example, compound 6b exhibited a hypoxia/normoxia cytotoxic coefficient close to tirapazamine, a reference hypoxia-activated prodrug .

Table 1. Hypoxia/Normoxia Cytotoxic Coefficients of Selected Derivatives

CompoundCytotoxic Coefficient (Hypoxia/Normoxia)Reference Comparison
6b~1.5Comparable to tirapazamine
5a–c>2.0Superior to mitomycin C

(Basic) What role do substituents on the benzimidazole core play in modulating biological activity?

Electron-withdrawing groups (e.g., chloro) enhance hypoxia-selective cytotoxicity by stabilizing radical intermediates under low oxygen. Substituents at the 2-position (e.g., sulfonyl groups) improve solubility and target binding, as seen in antitumor derivatives .

(Advanced) What experimental strategies are employed to study the self-assembly of benzimidazole derivatives at liquid/solid interfaces?

Scanning tunneling microscopy (STM) reveals hydrogen-bonded supramolecular nanostructures. For 1H-benzimidazole-4,7-dione (Q), STM imaging in 1-octanol shows ordered 2D arrays on graphite. Despite complementary nucleobase pairing potential, mixtures of Q and cytosine (C) phase-separate into homodomains, highlighting competitive intermolecular interactions .

(Advanced) How can contradictions in supramolecular structure formation between benzimidazole derivatives and complementary nucleobases be resolved?

Combining STM data with density functional theory (DFT) calculations explains unexpected phase separation. For Q-C mixtures, DFT reveals stronger intraspecies hydrogen bonding (Q-Q and C-C) than interspecies (Q-C), favoring homodomain formation over heterodimers .

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